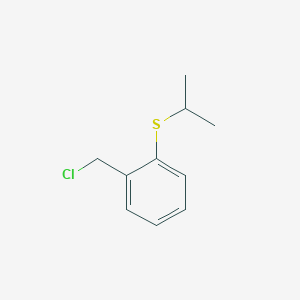
1-(Chloromethyl)-2-(propan-2-ylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2-(propan-2-ylsulfanyl)benzene is an organic compound that features a benzene ring substituted with a chloromethyl group and a propan-2-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-(propan-2-ylsulfanyl)benzene can be synthesized through a multi-step process. One common method involves the chloromethylation of 2-(propan-2-ylsulfanyl)benzene. This reaction typically requires the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2-(propan-2-ylsulfanyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or an alcohol.
Oxidation: The propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to form corresponding hydrocarbons or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydrocarbons or alcohols.
Scientific Research Applications
1-(Chloromethyl)-2-(propan-2-ylsulfanyl)benzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the preparation of functional materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-(propan-2-ylsulfanyl)benzene involves its ability to undergo various chemical transformations. The chloromethyl group acts as a reactive site for nucleophilic substitution, while the propan-2-ylsulfanyl group can participate in oxidation and reduction reactions. These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in chemical synthesis.
Comparison with Similar Compounds
1-(Chloromethyl)-2-(methylsulfanyl)benzene: Similar structure but with a methylsulfanyl group instead of a propan-2-ylsulfanyl group.
1-(Bromomethyl)-2-(propan-2-ylsulfanyl)benzene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness: 1-(Chloromethyl)-2-(propan-2-ylsulfanyl)benzene is unique due to the presence of both a chloromethyl group and a propan-2-ylsulfanyl group, which confer distinct reactivity and chemical properties. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H13ClS |
|---|---|
Molecular Weight |
200.73 g/mol |
IUPAC Name |
1-(chloromethyl)-2-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H13ClS/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8H,7H2,1-2H3 |
InChI Key |
FWSGGWKPWLHRPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC=CC=C1CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



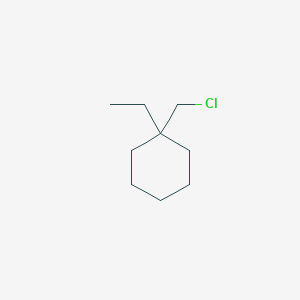
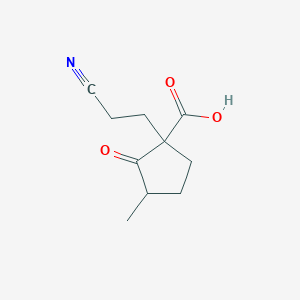
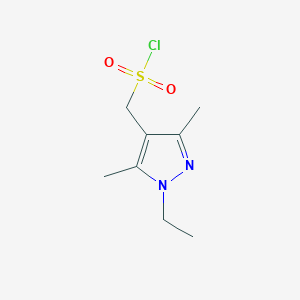
![N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B13177014.png)

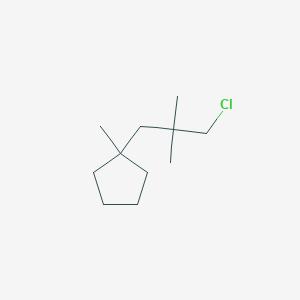
![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13177034.png)

![(S)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoicacid](/img/structure/B13177042.png)


![Tert-butyl 4-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13177063.png)
![4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine](/img/structure/B13177084.png)
